Pterisolic acid A

Natural Product Cytotoxicity ent-Kaurane Diterpenoid Colorectal Cancer

Pterisolic acid A is an ent-15-oxokauran-19-oic acid diterpenoid characterized by its unique substitution pattern, confirmed via X-ray crystallography. This compound exhibits a distinct moderate cytotoxic profile (IC50: 12.6-15.1 µM) in colon, liver, and gastric cancer cells, differentiating it from both highly potent (e.g., oridonin) and functionally divergent (e.g., Nrf2-activating pterisolic acid B) ent-kauranes. Ideal for SAR studies and sub-lethal pathway investigations, it is available at >98% purity for consistent research outcomes.

Molecular Formula C20H26O5
Molecular Weight 346.4 g/mol
Cat. No. B1151919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePterisolic acid A
Molecular FormulaC20H26O5
Molecular Weight346.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H26O5/c1-11-15(22)19-9-12(21)14-17(2,6-4-7-18(14,3)16(23)24)13(19)5-8-20(11,25)10-19/h5,12,14,21,25H,1,4,6-10H2,2-3H3,(H,23,24)/t12-,14-,17-,18+,19+,20-/m0/s1
InChIKeyQHDAFFWLZDOSSY-ZQWMEVDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Pterisolic Acid A CAS 1401419-85-9: A Defined ent-Kaurane Diterpenoid Sourced from Pteris semipinnata for Cytotoxicity Research


Pterisolic acid A (CAS 1401419-85-9) is an ent-kaurane diterpenoid, specifically an ent-15-oxokauran-19-oic acid derivative [1], with the molecular formula C20H26O5 and a molecular weight of 346.42 g/mol . It is a natural product first isolated and structurally elucidated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae) . Its structure features a tetracyclic kaurane skeleton with hydroxylations at the 6α and 13 positions and an α,β-unsaturated ketone across C9(11), C16-diene [2]. The compound's absolute stereochemistry has been established as (1R,3S,4S,5R,9R,13S) [2], and it is commercially available as a purified analytical standard, typically with >98% purity . This baseline characterization establishes Pterisolic acid A as a well-defined molecular entity distinct from other ent-kaurane diterpenoids, which is critical for reproducible scientific research and procurement.

Why Pterisolic Acid A Cannot Be Substituted with Generic ent-Kaurane Diterpenoids in Cytotoxicity Studies


Substituting Pterisolic acid A with a generic or closely related ent-kaurane diterpenoid is not scientifically valid due to its precise, structure-specific hydroxylation pattern. The (4α,6α)-6,13-dihydroxy substitution on the ent-15-oxokaura-9(11),16-dien-18-oic acid core [1] is not a common motif among related compounds like Pterisolic acid C (which lacks the 6α-hydroxy group) [2] or the pterisolic acids G and H [3]. This unique configuration directly influences its three-dimensional conformation, hydrogen-bonding capacity, and subsequent interaction with biological targets, leading to a distinct cytotoxicity profile [4]. Furthermore, even among the six pterisolic acids (A-F) isolated from the same plant [1], each has a unique structural signature. Therefore, using an uncharacterized mixture or a different purified ent-kaurane analog will introduce significant variability and irreproducible results in any quantitative assay, compromising the integrity of a research program. The evidence presented below quantitatively substantiates this differentiation.

Pterisolic Acid A Product-Specific Quantitative Evidence: A Head-to-Head Procurement Guide


Pterisolic Acid A vs. Pterisolic Acid C: Comparative Cytotoxicity Against Human Colon Cancer Cell Line HCT-116

Pterisolic acid A demonstrates quantifiable cytotoxicity against the HCT-116 human colon cancer cell line, with an IC50 value of 13.0 µM [1]. Its close structural analog, pterisolic acid C, also isolated from the same genus, was reported to have moderate activity against the same HCT-116 cell line, though the original publication does not provide a specific IC50 value for compound C [2]. This cross-study comparison highlights that while both share activity, only Pterisolic acid A has a definitively quantified IC50, enabling precise, reproducible dosing in follow-up studies.

Natural Product Cytotoxicity ent-Kaurane Diterpenoid Colorectal Cancer

Pterisolic Acid A's Cytotoxicity Profile: A Multi-Cell Line Activity Matrix

Pterisolic acid A exhibits a defined and comparable level of moderate cytotoxic activity across three distinct human cancer cell lines. In the same study, its IC50 values were determined to be 13.0 µM against HCT-116 (colon), 12.6 µM against Hep G2 (liver), and 15.1 µM against BGC-823 (gastric) cells [1]. This consistent, moderate activity profile across multiple cell lines of different tissue origins suggests a non-specific or broadly-acting cytotoxic mechanism, differentiating it from compounds that show high potency against a single target.

Anticancer Screening Hepatocellular Carcinoma Gastric Cancer

Pterisolic Acid A vs. Pterisolic Acid B: Distinct Molecular Targets and Biological Pathways

While Pterisolic acid A is primarily characterized by its direct cytotoxicity, the closely related analog Pterisolic acid B has been identified as an activator of the Nrf2 pathway by targeting the Keap1-BTB domain, which confers a cytoprotective rather than cytotoxic effect against cisplatin-induced toxicity in HKC cells [1]. This is a fundamental mechanistic divergence between two compounds with highly similar core structures. Pterisolic acid A's cytotoxic activity is not reported to be mediated through this Nrf2/cytoprotective mechanism [2], highlighting a critical pathway-selective differentiation.

Nrf2 Pathway Keap1 Cytoprotection

Pterisolic Acid A as a Definitive Analytical Reference Standard: Purity and Identity Assurance

Pterisolic acid A is commercially available as a purified analytical standard with a specified purity of >98% . This high purity is essential for its use in quantitative analytical methods, such as HPLC calibration and as a reference for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . In contrast, many related ent-kaurane diterpenoids are either not available commercially or are offered only as 'natural product' extracts without a certified purity grade, rendering them unsuitable for rigorous quantitative work.

Analytical Standard Quality Control Natural Product Chemistry

Optimal Procurement and Application Scenarios for Pterisolic Acid A Based on Quantitative Evidence


In Vitro Screening for Broad-Spectrum Cytotoxic Agents

Pterisolic acid A is an optimal choice as a positive control or reference compound in in vitro cytotoxicity screening panels against human cancer cell lines. Its defined IC50 values of 13.0 µM, 12.6 µM, and 15.1 µM against HCT-116, Hep G2, and BGC-823 cells, respectively, provide a reliable benchmark for assay validation and inter-plate consistency [1]. This specific activity profile allows researchers to contextualize the potency of novel test compounds across multiple cancer types using a single, well-characterized standard.

Analytical Method Development and Quality Control for Plant Extracts

As a commercially available compound with a defined structure and high purity (>98%), Pterisolic acid A serves as a critical analytical reference standard . It is ideal for developing and validating HPLC, LC-MS, and other quantitative methods for the analysis of Pteris semipinnata extracts or related formulations. Its unique retention time and mass spectral signature enable accurate identification and quantification of this marker compound, ensuring batch-to-batch consistency and quality in natural product research and development .

Comparative Mechanistic Studies in Natural Product Pharmacology

For researchers investigating structure-activity relationships (SAR) within the ent-kaurane diterpenoid class, Pterisolic acid A is an essential comparator. Its specific (6α,13)-dihydroxy substitution pattern [2] is directly linked to its cytotoxic activity [1], which is mechanistically distinct from the Nrf2-activating, cytoprotective activity of the close analog Pterisolic acid B [3]. Procuring both compounds allows for controlled, comparative experiments to dissect the precise molecular features driving divergent biological outcomes, a cornerstone of chemical biology and drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pterisolic acid A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.